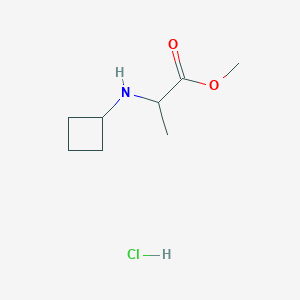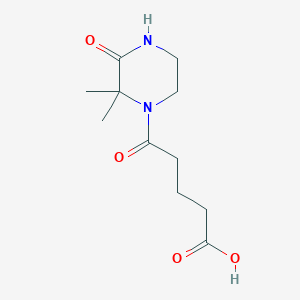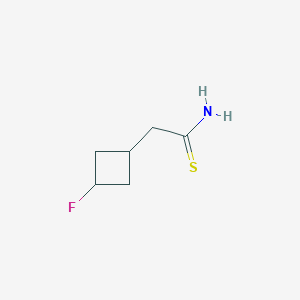
Methyl 2-(cyclobutylamino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(cyclobutylamino)propanoate hydrochloride” is a chemical compound with the CAS Number: 2170123-32-5 . Its IUPAC name is methyl cyclobutylalaninate hydrochloride . The compound has a molecular weight of 193.67 and is typically in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(cyclobutylamino)propanoate hydrochloride” is1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-(cyclobutylamino)propanoate hydrochloride” is a powder . It has a molecular weight of 193.67 . It’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Selective Herbicidal Activity
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is investigated for its selective herbicidal activity, particularly for controlling wild oat (Avena fatua L.) in wheat crops. It acts as a strong auxin antagonist, inhibiting IAA-stimulated elongation in oat and wheat coleoptile segments. This inhibition is partially reversible with increased IAA concentration or by using dicamba, a herbicide with weak auxin activity. Dichlofop-methyl's herbicidal effect is attributed to its ability to inhibit root growth in susceptible plants, such as wild oats, without affecting wheat. The de-esterified metabolite, dichlofop, contributes to this selective activity by inhibiting root growth through a different mechanism, suggesting a combined effect of two biologically active forms acting at different sites within susceptible plants (Shimabukuro et al., 1978).
Synthetic Applications in Heterocyclic Chemistry
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been synthesized and identified as versatile reagents for the preparation of polyfunctional heterocyclic systems. These compounds serve as synthons for generating a variety of heterocyclic structures, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This demonstrates the compound's utility in organic synthesis, providing a pathway for the construction of complex heterocyclic compounds with potential applications in medicinal chemistry and drug development (Pizzioli et al., 1998).
Catalytic and Polymerization Studies
Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a structurally related compound, has been explored for its reactivity in radical homopolymerization, leading to polymers with unique properties. Initiated with 2,2'-azoisobutyronitrile, the polymerization of this compound results in the opening of the cyclopropane ring, producing a polymer with a notable glass transition temperature. This study highlights the potential of methyl 2-(cyclobutylamino)propanoate hydrochloride derivatives in the development of new polymeric materials with tailored properties (Moszner et al., 2003).
Chemical Interaction and Metabolic Studies
The interaction between diclofop-methyl and MCPA (a common herbicide) on wild oats indicates that MCPA can reduce the herbicidal activity of diclofop-methyl by affecting its uptake and metabolic conversion within the plant. This interaction sheds light on the complexities of herbicide combinations and their impact on efficacy, emphasizing the importance of understanding chemical interactions in the development of effective weed management strategies (Qureshi & Vanden Born, 1979).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(cyclobutylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOIENKZVOWEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1CCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclobutylamino)propanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)
![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)
![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)